molecular formula C14H15BrFNO3S2 B2815488 5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide CAS No. 1797282-00-8

5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide

Cat. No. B2815488
CAS RN: 1797282-00-8
M. Wt: 408.3
InChI Key: ZOMKLLRJLPONNI-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. The thiophene ring is substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide group is further substituted with a 2-(2-fluorophenyl)-2-methoxypropyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the aromatic thiophene ring and the polar sulfonamide group. The presence of the bromine and fluorine atoms, which are both highly electronegative, could also have a significant impact on the compound’s overall polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The sulfonamide group could allow for hydrogen bonding, which might influence the compound’s solubility properties .

Scientific Research Applications

Enzyme Inhibition and Cerebral Blood Flow Enhancement

A study by Barnish et al. (1981) on a series of thiophene-2-sulfonamides, including compounds with structural similarities to 5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, demonstrated their potential in selectively inhibiting carbonic anhydrase enzyme. This action was associated with enhanced cerebral blood flow in animal models, highlighting a possible application in treating conditions requiring improved brain blood circulation without significant diuresis (Barnish et al., 1981).

Receptor Antagonism for Drug Discovery

Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a potent antagonist in a high-throughput screening for CCR4 receptor antagonists. Although not the exact chemical compound , the research underlines the utility of structurally related thiophene sulfonamides in the rapid progression of lead identification and optimization in drug development, suggesting a potential pathway for the application of this compound in similar medicinal chemistry endeavors (Kindon et al., 2017).

Solubility and Partitioning in Micellar Media

Research by Saeed et al. (2017) on the solubilization and partitioning behaviors of thiophene derivatives in micellar solutions of anionic surfactants like sodium dodecyl sulfate provides insight into how structural variations among thiophene sulfonamides influence their interactions with surfactant micelles. This knowledge is vital for the formulation of drug delivery systems where the solubilization of hydrophobic drug molecules is required, suggesting another potential application area for this compound in enhancing its bioavailability (Saeed et al., 2017).

Synthesis of Derivatives for Biological Activities

A study by Noreen et al. (2017) explored the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions, evaluating their potential as urease inhibitors, antibacterial agents, and in hemolytic activity assays. This approach highlights the versatility of thiophene sulfonamides in generating compounds with significant biological activities, pointing towards the possible exploitation of this compound in synthesizing new derivatives with desired pharmacological properties (Noreen et al., 2017).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of the thiophene and sulfonamide groups. It would also be interesting to investigate its physical and chemical properties in more detail, and to develop synthetic routes for its preparation .

properties

IUPAC Name

5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFNO3S2/c1-14(20-2,10-5-3-4-6-11(10)16)9-17-22(18,19)13-8-7-12(15)21-13/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKLLRJLPONNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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